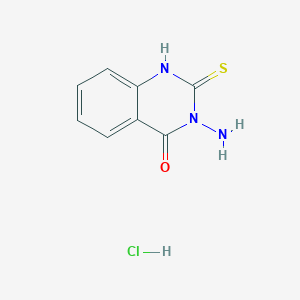
5-Nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine dihydrochloride is a chemical compound with the molecular formula C11H12Cl2N4O2 It is a derivative of pyridine, characterized by the presence of a nitro group at the 5-position and a pyridin-3-ylmethyl substituent at the nitrogen atom of the pyridin-2-amine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine dihydrochloride typically involves the nitration of pyridin-2-amine followed by the introduction of the pyridin-3-ylmethyl group. One common method involves the following steps:
Nitration: Pyridin-2-amine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Alkylation: The nitrated product is then reacted with pyridin-3-ylmethyl chloride in the presence of a base such as potassium carbonate to form the desired compound.
Purification: The crude product is purified by recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, with nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Coupling: Palladium catalysts, boronic acids (for Suzuki coupling), alkenes (for Heck coupling).
Major Products
Reduction: 5-Amino-N-(pyridin-3-ylmethyl)pyridin-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Complex biaryl or alkene derivatives.
Wissenschaftliche Forschungsanwendungen
5-Nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects. The compound may also inhibit certain enzymes or disrupt cellular pathways, contributing to its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Nitro-2-aminopyridine: Lacks the pyridin-3-ylmethyl substituent.
3-Nitro-N-(pyridin-2-ylmethyl)pyridin-2-amine: Similar structure but with different substitution pattern.
5-Amino-N-(pyridin-3-ylmethyl)pyridin-2-amine: Reduced form of the compound.
Uniqueness
5-Nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine dihydrochloride is unique due to the presence of both the nitro group and the pyridin-3-ylmethyl substituent, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
5-nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2.2ClH/c16-15(17)10-3-4-11(14-8-10)13-7-9-2-1-5-12-6-9;;/h1-6,8H,7H2,(H,13,14);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMBPMNTZORHJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=NC=C(C=C2)[N+](=O)[O-].Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate](/img/structure/B6350977.png)
![(2R,4S)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B6350984.png)
![4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-5-ethyl-1,2-oxazole-3-carboxylicacid(HCl)](/img/structure/B6350991.png)
![N-[1-(Aminomethyl)-4-methylcyclohexyl]-N,N-dimethylamine hydrochloride](/img/structure/B6350992.png)

![2-{[(2-Methoxyphenyl)amino]methyl}phenol hydrochloride](/img/structure/B6351028.png)


![[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]amine dihydrochloride](/img/structure/B6351045.png)

